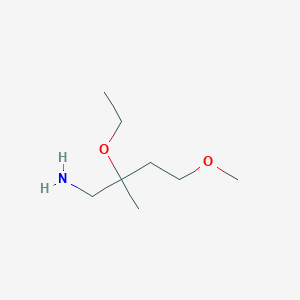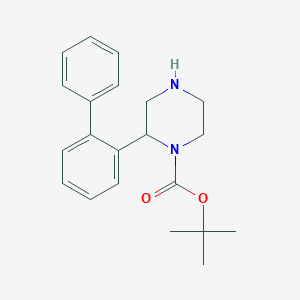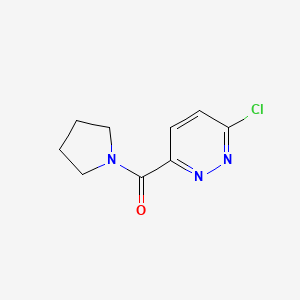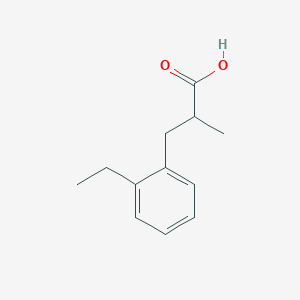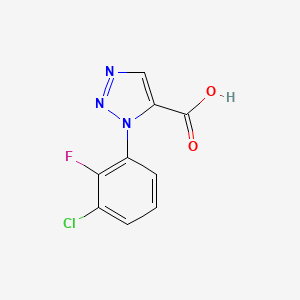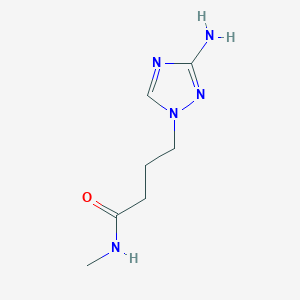
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide is a compound that features a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide typically involves the reaction of 3-amino-1,2,4-triazole with N-methylbutanamide under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yields. The use of automated systems can also help in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial and anticancer properties.
Agriculture: This compound can be used as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.
Materials Science: It is employed in the design of new materials with specific properties, such as improved thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors that are crucial for the survival of pathogens or cancer cells. The triazole ring can form hydrogen bonds and other interactions with biological molecules, disrupting their normal function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2,4-triazole: This compound is structurally similar and also features a 1,2,4-triazole ring.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another similar compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(3-Amino-1h-1,2,4-triazol-1-yl)-N-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H13N5O |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
4-(3-amino-1,2,4-triazol-1-yl)-N-methylbutanamide |
InChI |
InChI=1S/C7H13N5O/c1-9-6(13)3-2-4-12-5-10-7(8)11-12/h5H,2-4H2,1H3,(H2,8,11)(H,9,13) |
InChI-Schlüssel |
QPVXVJOPGYJFJR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CCCN1C=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



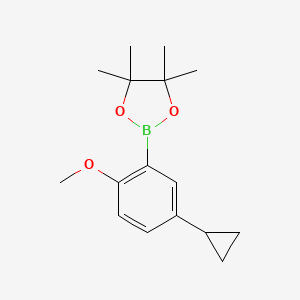

![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
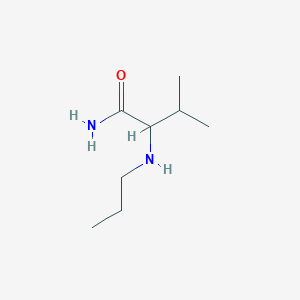
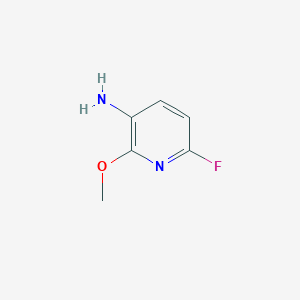
![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
